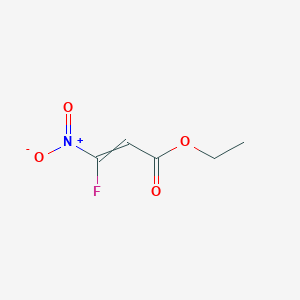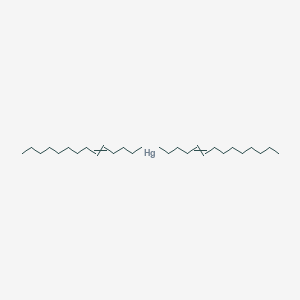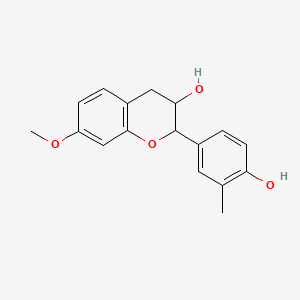
2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy- is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy- typically involves multi-step organic reactions. Common starting materials might include phenolic compounds and methoxy-substituted benzaldehydes. The synthesis could involve:
Aldol Condensation: Combining the phenolic compound with benzaldehyde under basic conditions.
Cyclization: Forming the benzopyran ring through intramolecular cyclization.
Reduction: Reducing any intermediate double bonds to achieve the desired dihydro structure.
Methoxylation: Introducing the methoxy group through methylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include using catalysts to increase yield and purity, as well as employing continuous flow reactors for efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the benzopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, benzopyran derivatives are often studied for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Medicine
Pharmaceutical research might explore this compound for its potential as a drug candidate. Its structural features could interact with biological targets to produce therapeutic effects.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological activity. Generally, benzopyran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy and hydroxy groups might play a role in binding to these molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Coumarins: Another class of benzopyran derivatives known for their anticoagulant properties.
Flavonoids: Naturally occurring benzopyrans with antioxidant and anti-inflammatory activities.
Chromenes: Compounds with a similar core structure but different substituents.
Uniqueness
What sets 2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy- apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and hydroxy groups provides unique sites for chemical interactions.
Propiedades
Número CAS |
116139-52-7 |
|---|---|
Fórmula molecular |
C17H18O4 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-methylphenyl)-7-methoxy-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C17H18O4/c1-10-7-12(4-6-14(10)18)17-15(19)8-11-3-5-13(20-2)9-16(11)21-17/h3-7,9,15,17-19H,8H2,1-2H3 |
Clave InChI |
BVZKYKMYKRBBCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2C(CC3=C(O2)C=C(C=C3)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


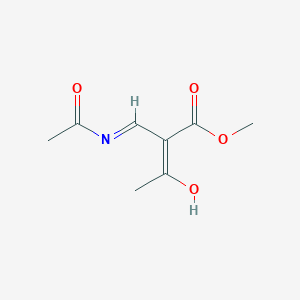
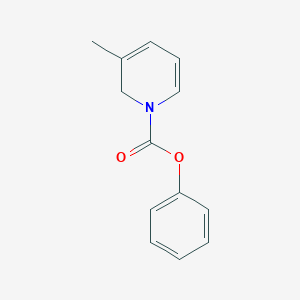
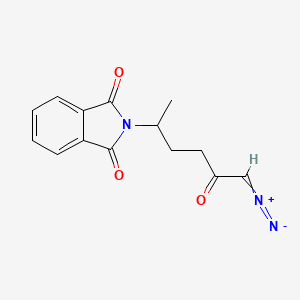
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
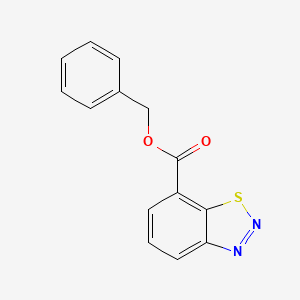
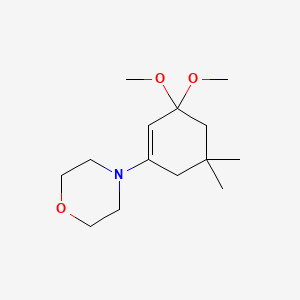
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
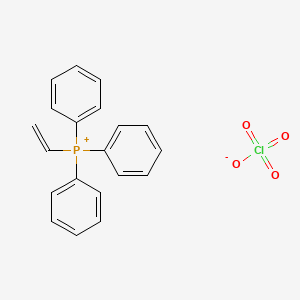
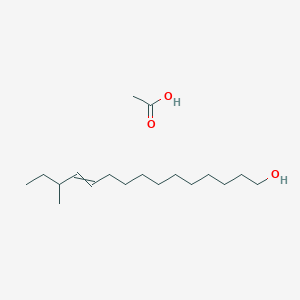
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
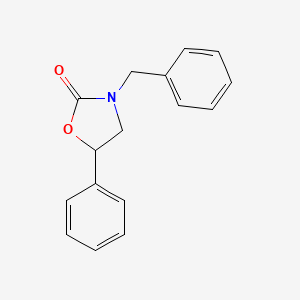
![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
